molecular formula C9H12O B1200801 4-Propylphenol CAS No. 645-56-7

4-Propylphenol

Cat. No.: B1200801
CAS No.: 645-56-7
M. Wt: 136.19 g/mol
InChI Key: KLSLBUSXWBJMEC-UHFFFAOYSA-N
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Preparation Methods

4-Propylphenol can be synthesized through various methods. One common synthetic route involves the reaction of a benzyl salt with propanol hydroxide . This reaction typically requires controlled conditions to ensure the proper formation of the desired product. Industrial production methods may involve similar reactions but on a larger scale, often utilizing catalysts to increase yield and efficiency.

Chemical Reactions Analysis

4-Propylphenol undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

4-Propylphenol can be compared with other phenolic compounds such as:

    Phenol: The simplest phenol, which is more acidic and less hydrophobic than this compound.

    4-Methylphenol (p-Cresol): Similar in structure but with a methyl group instead of a propyl group, making it less hydrophobic.

    4-Ethylphenol: Contains an ethyl group, making it intermediate in hydrophobicity between phenol and this compound.

The uniqueness of this compound lies in its propyl group, which increases its hydrophobicity and affects its reactivity and solubility compared to other phenols .

Biological Activity

4-Propylphenol, also known as p-propylphenol or 4-n-propylphenol, is an aromatic compound characterized by a propyl group attached to the para position of a phenolic hydroxyl group. With a molecular formula of C9H12OC_9H_{12}O and a molecular weight of approximately 136.19 g/mol, it exhibits various biological activities that warrant further exploration in pharmacology and toxicology.

This compound can be synthesized through several methods, including the demethoxylation of 2-methoxy-4-propylphenol using metal-phosphide catalysts. The efficiency of these methods varies, with studies showing that catalysts like Ni2P/SiO2 can achieve higher yields compared to others like FeP/SiO2 .

Biological Activities

Research on the biological activity of this compound is limited but suggests potential antimicrobial and antifungal properties. This stems from the presence of the phenolic hydroxyl group, which is known to disrupt microbial cell membranes, similar to other phenolic compounds.

Key Biological Activities:

  • Antimicrobial Activity: Preliminary studies indicate that this compound may exhibit weak antimicrobial properties against certain bacteria and fungi.
  • Toxicological Effects: Toxicokinetic studies suggest that compounds structurally related to this compound can be absorbed through the gastrointestinal tract and skin, indicating potential systemic effects upon exposure .

Antimicrobial Properties

A study examining various phenolic compounds found that this compound showed some activity against specific microbial strains, although detailed mechanisms remain unexplored. The disruption of cell membranes is hypothesized to be a primary mode of action.

Toxicokinetics

In toxicological assessments, data from related compounds indicate that this compound could be absorbed via multiple routes. A study involving radiolabeled analogs showed significant excretion in urine and feces, suggesting metabolic processing in vivo .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Characteristics
4-Ethylphenol C8H10OSimilar structure; used as an industrial solvent
2-Propylphenol C9H12ODifferent substitution pattern; exhibits similar reactivity
Phenol C6H6OParent compound; lacks alkyl substitution

This compound's distinct combination of properties from both the propyl group and the hydroxyl functional group allows for specific reactivity patterns not readily achievable with simpler phenolic compounds. This unique profile opens avenues for research into health-related applications that are less pronounced in other derivatives.

Properties

IUPAC Name

4-propylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H12O/c1-2-3-8-4-6-9(10)7-5-8/h4-7,10H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLSLBUSXWBJMEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9022100
Record name 4-Propylphenol
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Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Yellow liquid; mp = 20-22 deg C; [Alfa Aesar MSDS], Solid, Colourless liquid, phenolic odour
Record name 4-Propylphenol
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Record name 4-Propylphenol
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Record name p-Propylphenol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/576/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

232.00 to 233.00 °C. @ 760.00 mm Hg
Record name 4-Propylphenol
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Solubility

1.28 mg/mL at 25 °C, insoluble in water; soluble in fat, miscible (in ethanol)
Record name 4-Propylphenol
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Record name p-Propylphenol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/576/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.980-0.986
Record name p-Propylphenol
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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CAS No.

645-56-7
Record name 4-Propylphenol
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Record name 4-Propylphenol
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Record name 4-PROPYLPHENOL
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Record name Phenol, 4-propyl-
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Record name 4-Propylphenol
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Record name p-propylphenol
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Record name 4-PROPYLPHENOL
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Record name 4-Propylphenol
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Melting Point

21 - 22 °C
Record name 4-Propylphenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032625
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Propylphenol
4-Propylphenol
4-Propylphenol

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